N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20(26-13-11-25(12-14-26)19-9-5-2-6-10-19)15-18-16-29-22(23-18)24-21(28)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDGPAILFNMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The resulting thiazole is then functionalized with the appropriate benzamide group and piperazine moiety through subsequent reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s nitrogen and sulfur atoms enable nucleophilic substitution. For example:
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Reaction with amines : The 2-position of the thiazole can undergo substitution with primary or secondary amines, forming derivatives with modified bioactivity.
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Halogenation : Electrophilic halogenation (e.g., bromination) at the 5-position of the thiazole is feasible under mild conditions .
Example Reaction :
Conditions : Typically requires a polar aprotic solvent (DMF, DMSO) and a base (K₂CO₃) .
Hydrolysis of the Benzamide Group
The benzamide group can undergo hydrolysis under acidic or basic conditions to yield benzoic acid derivatives:
Key Observations :
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Acidic hydrolysis (HCl, reflux) cleaves the amide bond efficiently .
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Enzymatic hydrolysis (e.g., amidases) offers regioselective cleavage under mild conditions .
Piperazine Functionalization
The piperazine moiety undergoes alkylation, acylation, or oxidation:
Alkylation
Reaction with alkyl halides or epoxides modifies the piperazine’s nitrogen atoms:
Conditions : Requires a base (NaH, Et₃N) in THF or DMF .
Acylation
Acyl chlorides or anhydrides acylate the piperazine’s NH groups:
Applications : Enhances lipophilicity for drug design .
Oxidation
The 2-oxoethyl group adjacent to the piperazine can oxidize to a carboxylic acid under strong oxidizing agents (KMnO₄, CrO₃) .
Electrophilic Aromatic Substitution (EAS)
The benzene rings (benzamide and phenylpiperazine) undergo EAS:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position .
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Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, improving water solubility.
Reduction Reactions
The ketone group (2-oxoethyl) is reducible via catalytic hydrogenation or hydride agents:
Agents : NaBH₄, LiAlH₄, or H₂/Pd-C .
Mechanistic Insights
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Thiazole Reactivity : The electron-deficient thiazole ring facilitates nucleophilic attacks at the 2-position due to resonance stabilization of the intermediate .
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Piperazine Basicity : The piperazine’s NH groups (pKa ~9.5) act as nucleophiles in alkylation/acylation reactions .
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Benzamide Stability : Hydrolysis rates depend on pH; enzymatic methods avoid racemization seen in acidic conditions .
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of "N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide" are not available within the provided search results, the available literature offers insights into its properties, potential applications, and related compounds.
Chemical Structure and Properties
this compound contains a benzamide group, which may alter its pharmacological properties. The compound also includes a thiazole ring, a cyclopropane carboxamide group, and a phenylpiperazine moiety.
Key structural components :
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Cyclopropanecarboxamide Group : This moiety can influence the compound's binding affinity to biological targets.
- Phenylpiperazine Moiety : Known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
Molecular Information :
- Molecular Formula: C19H22N4O2S
- Molecular Weight: 366.47 g/mol
- IUPAC Name: N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Potential Biological Activity
The biological activity of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide is primarily linked to its interaction with neurotransmitter systems. The phenylpiperazine moiety suggests potential activity as a serotonin and dopamine receptor modulator, which may lead to effects on mood regulation and cognitive functions. Research indicates that compounds with similar structures often exhibit psychoactive properties, making this compound a candidate for further investigation in treating neurological disorders.
Synthesis
The synthesis of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:
- Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
- Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where the piperazine ring reacts with a suitable electrophile, such as a halogenated aromatic compound.
- Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved by reacting cyclopropanecarboxylic acid with an amine derivative of the thiazole intermediate.
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)acetamide | Contains thiazole ring | Acetamide group instead of cyclopropanecarboxamide |
| N-(4-(2-oxo-2-(4-methylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide | Similar piperazine moiety | Methyl substitution on piperazine |
Related Compounds
Several related compounds exist, including [1, 3, 4]:
- 4-(4-ethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
- 2-oxo-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
- 4-methoxy-N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
- ethyl 4-(2-oxo-2-phenylethyl)-1-piperazinecarboxylate hydrochloride
Mechanism of Action
The mechanism by which N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The thiazole and benzamide groups contribute to the compound's binding affinity and specificity. The exact pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
Piperazine Derivatives
4-Fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide (CAS 1021265-80-4)
- Structural Difference : Contains a propyl linker (vs. ethyl in the target compound) and a fluorine atom on the benzamide.
- Impact : The propyl chain may enhance lipophilicity, while the fluorine could improve metabolic stability and membrane permeability.
- Data : Molecular weight = 438.5 g/mol; SMILES:
O=C(Nc1nc(CCC(=O)N2CCN(c3ccccc3)CC2)cs1)c1ccc(F)cc1.
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide (CAS 946304-59-2) Structural Difference: Replaces 4-phenylpiperazine with p-tolylamine. Data: Molecular weight = 351.4 g/mol .
Sulfonamide and Sulfamoyl Derivatives
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide (Compound 6) Structural Difference: Incorporates a sulfamoyl group and an additional thiazole ring. Synthesis: DMAP-mediated coupling under ultrasonication .
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) Structural Difference: Bromophenyl and dimethylsulfamoyl substituents. Activity: Reported to enhance NF-κB activation in immunomodulatory screens .
Heterocyclic Variants
N-(5-((4-Methylpiperazin-1-yl) methyl)-4-(pyridin-3-yl) thiazol-2-yl) benzamide (Compound 4g)
- Structural Difference : Pyridin-3-yl substituent replaces benzamide’s phenyl group.
- Impact : Introduces basic nitrogen, improving water solubility via salt formation.
- Data : Melting point = 177–180°C; confirmed by ¹H NMR and HRMS .
Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Structural Difference: Triazole linker and benzo[d]thiazole group. Data: Yield = 72%; melting point = 195–196°C .
Biological Activity
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a benzamide group, and a phenylpiperazine moiety. Its structure is significant as it influences the compound's pharmacological properties. The presence of the thiazole ring may enhance binding affinity to various biological targets, while the piperazine derivative is known for its diverse biological activities.
Molecular Formula
1. Anticonvulsant Activity
Research has indicated that piperazine derivatives, including this compound, exhibit anticonvulsant properties. In studies involving animal models, these compounds have shown efficacy in reducing seizure activity. For instance, derivatives were evaluated for their performance in maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, demonstrating significant anticonvulsant effects at various doses .
2. Acetylcholinesterase Inhibition
Piperazine derivatives have been documented to inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. In vitro studies suggest that these compounds can bind to both peripheral anionic and catalytic sites on AChE, potentially leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions .
Efficacy Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
Comparative Analysis with Similar Compounds
The activity of this compound can be compared with similar compounds to highlight its unique properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
